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Compound of Interest

Compound Name: 1-[4-(4-Pyridinyl)phenyl]-ethanone

Cat. No.: B2460363 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of

the organic compound 1-[4-(4-Pyridinyl)phenyl]-ethanone. By integrating data from various

spectroscopic techniques, this document outlines the systematic approach to confirming the

molecule's chemical structure, offering valuable insights for researchers in analytical chemistry,

medicinal chemistry, and drug development.

Compound Identification
IUPAC Name: 1-[4-(4-Pyridinyl)phenyl]-ethanone

Synonyms: 4-(4-Acetylphenyl)pyridine, 4-(4-Pyridyl)acetophenone[1]

CAS Number: 70581-00-9[2]

Molecular Formula: C₁₃H₁₁NO[2]

Molecular Weight: 197.23 g/mol [2]

The initial step in structure elucidation is to determine the molecular formula, which provides

the elemental composition and, subsequently, the degree of unsaturation. For C₁₃H₁₁NO, the

degree of unsaturation is calculated as follows:

Degree of Unsaturation = C + 1 - (H/2) - (X/2) + (N/2) = 13 + 1 - (11/2) + (1/2) = 9
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A degree of unsaturation of 9 suggests the presence of multiple rings and/or double bonds

within the structure, consistent with the proposed phenyl and pyridinyl rings and a carbonyl

group.

Spectroscopic Data Analysis
The core of structure elucidation lies in the interpretation of spectroscopic data. This section

details the expected data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for 1-[4-(4-
Pyridinyl)phenyl]-ethanone.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment and connectivity of

hydrogen atoms in a molecule.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~2.65 Singlet 3H -CH₃ (Acetyl group)

~7.75 Doublet 2H

Aromatic protons

ortho to the acetyl

group

~8.05 Doublet 2H

Aromatic protons

meta to the acetyl

group

~7.60 Doublet 2H
Pyridinyl protons ortho

to the phenyl group

~8.70 Doublet 2H
Pyridinyl protons meta

to the phenyl group

The downfield chemical shifts of the aromatic protons are indicative of their attachment to

electron-withdrawing groups (the acetylphenyl and pyridinyl rings).
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The singlet for the methyl protons confirms the presence of an acetyl group.

The doublet patterns in the aromatic region suggest a para-substituted phenyl ring and a 4-

substituted pyridine ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) (ppm) Assignment

~26.8 -CH₃ (Acetyl group)

~121.5 Pyridinyl C-H (ortho to phenyl)

~127.0 Phenyl C-H (meta to acetyl)

~129.0 Phenyl C-H (ortho to acetyl)

~137.0 Phenyl C (ipso, attached to acetyl)

~143.0 Phenyl C (ipso, attached to pyridinyl)

~150.0 Pyridinyl C-H (meta to phenyl)

~148.0 Pyridinyl C (ipso, attached to phenyl)

~197.5 C=O (Carbonyl)

The peak at ~197.5 ppm is characteristic of a ketone carbonyl carbon.

The signals in the 120-150 ppm range are typical for aromatic carbons in both the phenyl

and pyridinyl rings.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on

their characteristic vibrational frequencies.

Table 3: Predicted FT-IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3050 Medium Aromatic C-H stretch

~2920 Weak Aliphatic C-H stretch (-CH₃)

~1685 Strong C=O stretch (Aryl ketone)

~1600, ~1580, ~1480 Medium-Strong Aromatic C=C ring stretch

~1400 Medium C-N stretch (Pyridine ring)

~850 Strong
para-disubstituted benzene C-

H bend (out-of-plane)

The strong absorption at ~1685 cm⁻¹ is a key indicator of the conjugated ketone carbonyl

group.

The series of bands between 1480 cm⁻¹ and 1600 cm⁻¹ confirms the presence of aromatic

rings.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, which aids in confirming the structure.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Ion

197 [M]⁺ (Molecular Ion)

182 [M - CH₃]⁺

154 [M - COCH₃]⁺

127 [C₉H₇N]⁺

77 [C₆H₅]⁺
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The molecular ion peak at m/z 197 confirms the molecular weight of the compound.

The fragmentation pattern, including the loss of the methyl group (m/z 182) and the acetyl

group (m/z 154), is consistent with the proposed structure of an acetophenone derivative.

Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-[4-(4-Pyridinyl)phenyl]-
ethanone in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field instrument.

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0 to 220 ppm.
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Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decay (FID). Chemical shifts are referenced to the residual

solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation:

Solid (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg

of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a

transparent pellet using a hydraulic press.

Solid (ATR): Place a small amount of the solid sample directly onto the diamond crystal of

the Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

Spectrometer: FT-IR spectrometer.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing: A background spectrum of the empty sample holder (or clean ATR crystal)

is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or

after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Ionization Method: Electron Ionization (EI) is typically used to induce fragmentation and

provide structural information. Electrospray Ionization (ESI) can be used for softer ionization

to primarily observe the molecular ion.

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
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Data Acquisition: Acquire mass spectra over a mass-to-charge (m/z) range of 50-500.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the fragments.

Visualization of Methodologies
General Workflow for Structure Elucidation
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Caption: Workflow for the structure elucidation of an organic compound.

Key Structural Fragments and Their Spectroscopic
Evidence

Structural Fragments

Spectroscopic Evidence

Acetyl Group -COCH₃

¹H NMR: Singlet at ~2.65 ppm (3H)

¹³C NMR: ~26.8 ppm, ~197.5 ppm

IR: ~1685 cm⁻¹ (C=O)

MS: Loss of 15 (CH₃) and 43 (COCH₃)

p-Substituted Phenyl Ring

¹H NMR: Two doublets in aromatic region

¹³C NMR: 4 aromatic C signals

IR: ~1600, 1580 cm⁻¹; ~850 cm⁻¹

4-Substituted Pyridinyl Ring

¹H NMR: Two doublets in downfield aromatic region

¹³C NMR: 3 aromatic C signals

IR: ~1580, 1400 cm⁻¹

Click to download full resolution via product page

Caption: Correlation of structural fragments with their spectroscopic evidence.

Conclusion
The synergistic application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a

robust framework for the unambiguous structure elucidation of 1-[4-(4-Pyridinyl)phenyl]-
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ethanone. The predicted spectroscopic data are in complete agreement with the proposed

chemical structure. This guide serves as a practical resource for scientists engaged in the

identification and characterization of small molecules, emphasizing the importance of a multi-

technique approach for accurate structural determination in pharmaceutical and chemical

research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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